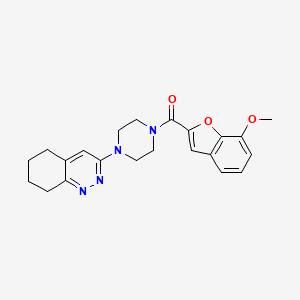
(7-Methoxybenzofuran-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(7-Methoxybenzofuran-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (7-Methoxybenzofuran-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a benzofuran moiety with a piperazine derivative, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
This indicates the presence of two nitrogen atoms, which are characteristic of piperazine derivatives, and suggests potential interactions with various biological targets.
Pharmacological Properties
- Serotonergic Activity : The compound has been studied for its interaction with serotonin receptors, particularly 5-HT(1A) receptors. Preliminary findings indicate that it may act as an agonist at these sites, which are crucial in the regulation of mood and anxiety .
- Neuroprotective Effects : In various in vitro and in vivo models, compounds similar to this one have shown potential neuroprotective effects. This includes the ability to inhibit neuronal cell death induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA), suggesting a role in neurodegenerative diseases such as Parkinson's disease .
- Dopaminergic Activity : The compound's piperazine component suggests possible interactions with dopamine receptors (D2 and D3). Research has indicated that related compounds exhibit high affinity and agonist activity at these receptors, which are vital in the treatment of psychiatric disorders .
Case Studies
Several studies have explored the biological activity of compounds within the same class as this compound:
- Study 1 : A derivative exhibited significant agonist activity at D2 and D3 receptors with EC50 values indicating potent interaction. This suggests that similar compounds could be developed for therapeutic use in managing conditions like schizophrenia and depression .
- Study 2 : In a Parkinson's disease model, a related compound demonstrated a capacity to enhance locomotor activity significantly, implying its potential utility in alleviating motor symptoms associated with the disease .
Data Table: Comparative Biological Activity
| Compound Name | Receptor Target | Affinity (K_i) | EC50 (nM) | Biological Effect |
|---|---|---|---|---|
| Compound A | 5-HT(1A) | 1.36 nM | 10.0 | Agonist |
| Compound B | D2 | 16.4 nM | 3.23 | Agonist |
| Compound C | D3 | 1.15 nM | 1.41 | Agonist |
| (7-Methoxybenzofuran...) | TBD | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Binding : The structural components facilitate binding to serotonin and dopamine receptors.
- Neurotransmitter Modulation : By acting on serotonergic and dopaminergic pathways, this compound may modulate neurotransmitter release and receptor sensitivity.
Eigenschaften
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-18-8-4-6-16-13-19(29-21(16)18)22(27)26-11-9-25(10-12-26)20-14-15-5-2-3-7-17(15)23-24-20/h4,6,8,13-14H,2-3,5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEAZKVNHZUOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














